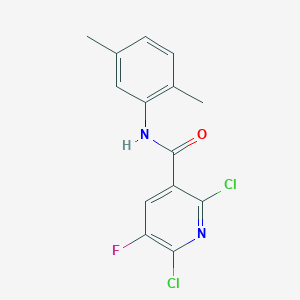

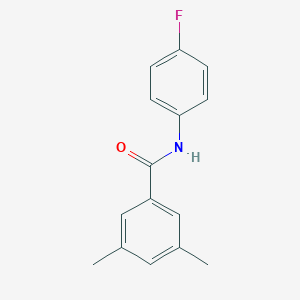

N-(4-fluorophenyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-3,5-dimethylbenzamide, also known as fluconazole, is a synthetic antifungal drug that belongs to the triazole group of compounds. It is widely used in the treatment of various fungal infections, including candidiasis, cryptococcosis, and coccidioidomycosis. Fluconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting their growth and replication.

Mecanismo De Acción

Fluconazole exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane, which disrupts its integrity and function. As a result, the cell becomes more susceptible to damage and death.

Biochemical and Physiological Effects

Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can cause some side effects, such as nausea, vomiting, and headache. In addition, N-(4-fluorophenyl)-3,5-dimethylbenzamide can interact with other medications, such as warfarin and cyclosporine, and can affect their metabolism and efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fluconazole is a useful tool in laboratory experiments for studying fungal biology and pathogenesis. Its specificity for fungal cells allows for selective inhibition of fungal growth and replication, without affecting mammalian cells. However, N-(4-fluorophenyl)-3,5-dimethylbenzamide has limitations in terms of its spectrum of activity and can be less effective against certain fungal species, such as Aspergillus and Fusarium.

Direcciones Futuras

Future research on N-(4-fluorophenyl)-3,5-dimethylbenzamide could focus on its potential use in combination with other antifungal agents to enhance its efficacy and broaden its spectrum of activity. In addition, studies could explore its use in the treatment of other infectious diseases, such as parasitic and viral infections. Furthermore, research could investigate the mechanisms of resistance to N-(4-fluorophenyl)-3,5-dimethylbenzamide and develop strategies to overcome it. Finally, studies could examine the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-3,5-dimethylbenzamide to optimize its dosing and administration in clinical settings.

Métodos De Síntesis

The synthesis of N-(4-fluorophenyl)-3,5-dimethylbenzamide involves a multi-step process that starts with the condensation of 2,4-dichlorobenzonitrile with ethyl 4-fluorobenzoate to form 4-(2,4-dichlorophenyl)-4-hydroxybutyronitrile. This intermediate is then converted into 4-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is subsequently esterified with 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol to give N-(4-fluorophenyl)-3,5-dimethylbenzamide.

Aplicaciones Científicas De Investigación

Fluconazole has been extensively studied for its antifungal activity and has been shown to be effective against a wide range of fungal pathogens. It is commonly used in clinical settings to treat systemic and superficial fungal infections, as well as prophylactically in immunocompromised patients. In addition, N-(4-fluorophenyl)-3,5-dimethylbenzamide has been investigated for its potential use in the treatment of other conditions, such as leishmaniasis and malaria.

Propiedades

Nombre del producto |

N-(4-fluorophenyl)-3,5-dimethylbenzamide |

|---|---|

Fórmula molecular |

C15H14FNO |

Peso molecular |

243.28 g/mol |

Nombre IUPAC |

N-(4-fluorophenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

RWZOSRLCXDKQRL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |

SMILES canónico |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)

![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)

![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)

![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)

![Phenyl{6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methylether](/img/structure/B287479.png)

![methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287480.png)

![6-(2-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287482.png)

![6-Cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287483.png)

![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287485.png)

![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-ethylpyrazole-4-carboxamide](/img/structure/B287486.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B287487.png)

![Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B287491.png)